molecular formula C5H4Br2N2 B1286601 2,5-Dibromopyridin-3-amine CAS No. 90902-84-4

2,5-Dibromopyridin-3-amine

Cat. No.: B1286601
CAS No.: 90902-84-4
M. Wt: 251.91 g/mol
InChI Key: VHGBUYMPBFPXQM-UHFFFAOYSA-N
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Description

2,5-Dibromopyridin-3-amine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 3rd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromopyridin-3-amine can be synthesized through several methods. One common approach involves the bromination of 3-aminopyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromopyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromopyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the manufacture of agrochemicals, dyes, and specialty chemicals

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromopyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

2,5-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBUYMPBFPXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598590
Record name 2,5-Dibromopyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90902-84-4
Record name 2,5-Dibromo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90902-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromopyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromopyridin-3-amine
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Synthesis routes and methods I

Procedure details

To the solution of 2,5-Dibromo-3-nitro-pyridine (10.30 g, 35.47 mmol) in the 100 ml of ethanol was added SnCl2 (24.0 g, 106.42 mmol) slowly. The reaction mixture was heated at 80° C. for 2 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure. Water (250 mL) was added, white solid separated out, then, basified the reaction mixture with NaOH Solution. To this added the 250 ml of ethyl acetate. Filtered it and washed the residue with ethyl acetate, layers are separated, dried (Na2SO4), filtered, concentrated to give the desired product (6.20 g, 67.39%).
Quantity
10.3 g
Type
reactant
Reaction Step One
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Quantity
24 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67.39%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred mixture of 2,5-dibromo-3-nitropyridine (0.99 g, 3.50 mmol) in EtOAc (30.0 mL) was added tin(II) chloride dihydrate (4.02 g, 17.80 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 90° C. After 2 h, the reaction was cooled to rt and diluted with ethyl acetate, then washed with 1M NaOH, water, and brine. After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The residue was identified as 2,5-dibromopyridin-3-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.65 (1H, d, J=2.5 Hz), 7.27 (1H, d, J=2.5 Hz), 5.82 (2H, br, s).
Quantity
0.99 g
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
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Quantity
4.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

43.00 g (152.52 mol) of 2,5-dibromo-3-nitropyridine are hydrogenated in 1.5 g of Pd (10%) on activated charcoal in 450 ml of methanol until the calculated mount of hydrogen has been consumed, the catalyst is filtered off, and the filtrate is freed from solvent, giving 37.56 g of 3-amino-2,5-dibromopyridine. ##STR12##
Quantity
43 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 g
Type
solvent
Reaction Step Four
Quantity
450 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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